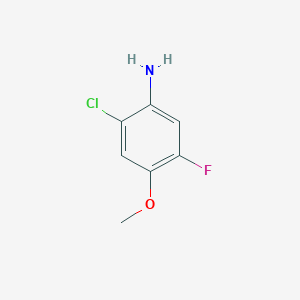
2-氯-5-氟-4-甲氧基苯胺
描述
2-Chloro-5-fluoro-4-methoxyaniline is a chemical compound with the molecular formula C7H7ClFNO . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of anilines, such as 2-Chloro-5-fluoro-4-methoxyaniline, can be achieved through various methods. One common method is the palladium-catalyzed amination of aryl halides . This method involves the reaction of secondary amines, primary amines, or ammonia equivalents with aryl halides in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoro-4-methoxyaniline consists of a benzene ring substituted with chlorine (Cl), fluorine (F), and a methoxy group (OCH3) at the 2nd, 5th, and 4th positions respectively, and an amine group (NH2) attached to the benzene ring .Physical And Chemical Properties Analysis
2-Chloro-5-fluoro-4-methoxyaniline has a molecular weight of 175.59 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用
合成与有机化学
- 2-氯-5-氟-4-甲氧基苯胺在各种有机合成工艺中得到应用。例如,它参与了乌尔曼甲氧基化反应,这是一种用于制备甲氧基苯胺的化学反应 (Ragan 等人,2003)。此外,它还用于硼酸衍生物的合成,其荧光猝灭特性在醇中得到研究 (Geethanjali 等人,2015)。
材料科学与工程
- 该化合物在材料科学中具有应用,特别是在纳米复合材料的开发中。一个例子是它在聚氨酯/聚(2-氯-5-甲氧基苯胺)共混物和纳米复合材料体系中的应用,用于腐蚀防护。这些材料表现出增强的热稳定性和电导率,这在各种工业应用中是有益的 (Kausar,2018)。
环境应用
- 该化合物还与环境科学相关,特别是在废水处理的研究中。例如,它在类芬顿氧化法中被评估用于降解水溶液中的有害甲氧基苯胺。该工艺对于降低染料和制药工业废水的毒性和致癌性至关重要 (Chaturvedi & Katoch,2020)。
制药研究
- 在制药研究中,2-氯-5-氟-4-甲氧基苯胺的衍生物被合成并评价其细胞毒活性。这些衍生物在开发新药和治疗方法中很重要,特别是它们在癌症治疗中的潜在应用 (Reddy 等人,2013)。
安全和危害
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-fluoro-4-methoxyaniline . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, individual factors like age, sex, health status, and genetic makeup can influence the compound’s effects in the body.
生化分析
Biochemical Properties
2-Chloro-5-fluoro-4-methoxyaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 2-Chloro-5-fluoro-4-methoxyaniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 2-Chloro-5-fluoro-4-methoxyaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Chloro-5-fluoro-4-methoxyaniline has been shown to alter the expression of certain genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, 2-Chloro-5-fluoro-4-methoxyaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can result in changes in gene expression and subsequent cellular responses. Additionally, 2-Chloro-5-fluoro-4-methoxyaniline can induce changes in the structure of DNA, leading to alterations in gene transcription .
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-5-fluoro-4-methoxyaniline can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 2-Chloro-5-fluoro-4-methoxyaniline has been observed to cause changes in cellular function, including alterations in cell growth and differentiation . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-fluoro-4-methoxyaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in physiological functions. For example, high doses of 2-Chloro-5-fluoro-4-methoxyaniline have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal model .
Metabolic Pathways
2-Chloro-5-fluoro-4-methoxyaniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation in the body . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-Chloro-5-fluoro-4-methoxyaniline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and potential therapeutic effects .
Subcellular Localization
2-Chloro-5-fluoro-4-methoxyaniline exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production .
属性
IUPAC Name |
2-chloro-5-fluoro-4-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCATZCQXYRHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283676 | |
| Record name | 2-Chloro-5-fluoro-4-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677741-98-9 | |
| Record name | 2-Chloro-5-fluoro-4-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677741-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoro-4-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)

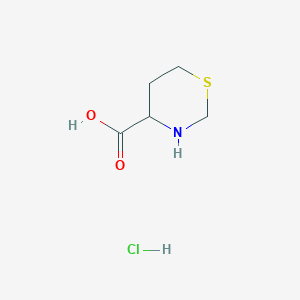
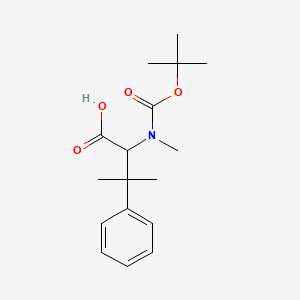

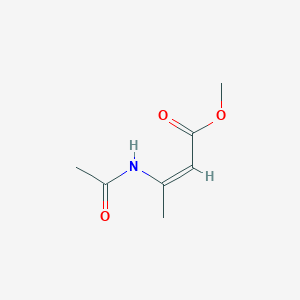


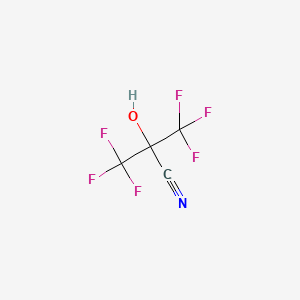




![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-pentynoate](/img/structure/B3149752.png)
